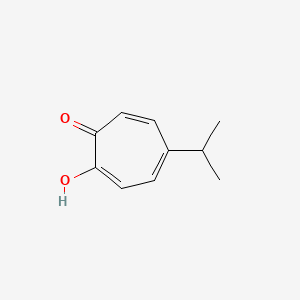
gamma-Thujaplicin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gamma-Thujaplicin is a cyclic ketone.
Aplicaciones Científicas De Investigación
Pharmacological Studies
Gamma-thujaplicin, a derivative of tropolone found in western red cedar, exhibits a combination of stimulant and depressant actions on the mammalian central nervous system, with effects varying between species and conditions. It interacts with the mammalian central nervous system, showing stimulant effects in the form of convulsions and depressant actions in animals treated with narcotic drugs. This substance also affects the responses of isolated frog skeletal muscle and impacts isolated intestinal muscle when interacting with stimulant drugs (Halliday, 1959).
Cytotoxic Effects
Gamma-thujaplicin and its related compound, beta-dolabrin, derived from Thujopsis dolabrata, show strong cytotoxic effects against human stomach cancer cell lines and Ehrlich's ascites carcinoma. They inhibit cell growth significantly, suggesting potential applications in cancer therapy (Matsumura et al., 2001).
Antiviral Properties
Thujaplicin-copper chelates inhibit human influenza virus-induced apoptosis in canine kidney (MDCK) cells. These compounds are effective against various influenza virus subtypes and types, suggesting a broad-spectrum antiviral potential (Miyamoto et al., 1998).
Impact on DNA Repair in Cancer
Beta-thujaplicin, isolated from Cupressaceae family plants, inhibits homologous recombination (HR)-mediated DNA repair, thereby sensitizing cancer cells to radiation therapy and PARP inhibitors. This property positions beta-thujaplicin as a potential therapeutic agent in cancer treatment, particularly in enhancing the efficacy of DNA-damage-inducing treatments (Zhang et al., 2017).
Regulation of Cell Growth and Signaling in Cancer
Beta-thujaplicin has been shown to inhibit the growth of estrogen receptor-negative basal-like breast cancer cells by affecting cell cycle mediators and modulating key signaling pathways. It regulates the phosphorylation of protein kinase B and glycogen synthase kinase, impacting beta-catenin levels. This suggests its potential as a chemopreventive agent against certain types of breast cancer (Chen et al., 2019).
Autophagic Cell Death and Cell Cycle Arrest in Hepatocellular Carcinoma
Beta-thujaplicin induces autophagic cell death and apoptosis in human hepatocellular carcinoma cells, without affecting normal liver cells. It mediates its effects through ROS-induced signaling pathways, suggesting a promising avenue for the development of novel anti-cancer agents (Zhang et al., 2019).
Propiedades
Número CAS |
672-76-4 |
|---|---|
Nombre del producto |
gamma-Thujaplicin |
Fórmula molecular |
C10H12O2 |
Peso molecular |
164.2 g/mol |
Nombre IUPAC |
2-hydroxy-5-propan-2-ylcyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C10H12O2/c1-7(2)8-3-5-9(11)10(12)6-4-8/h3-7H,1-2H3,(H,11,12) |
Clave InChI |
WKEWHSLZDDZONF-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C(=O)C=C1)O |
SMILES canónico |
CC(C)C1=CC=C(C(=O)C=C1)O |
Otros números CAS |
672-76-4 |
Sinónimos |
2-hydroxy-5-isopropyl- 2,4,6-cycloheptatrienone gamma-thujaplicin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



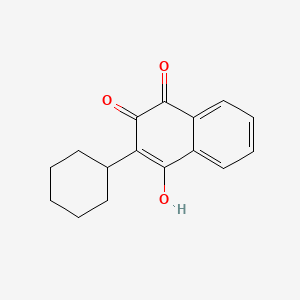
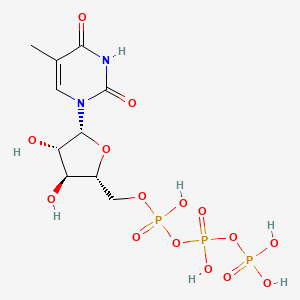
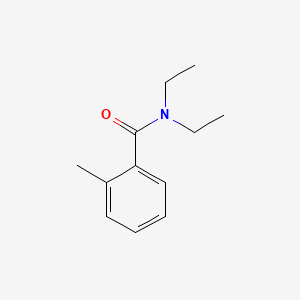
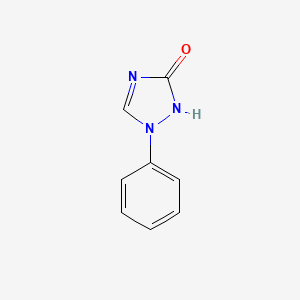
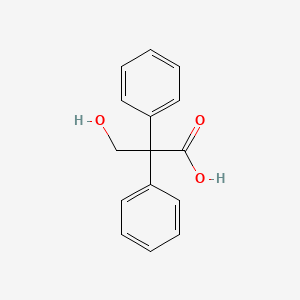
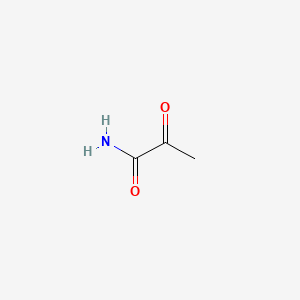
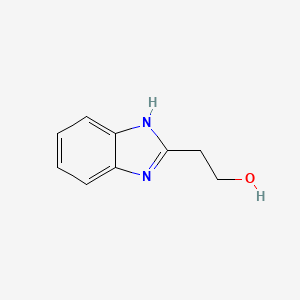
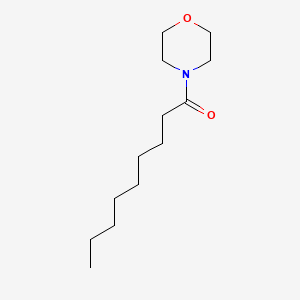
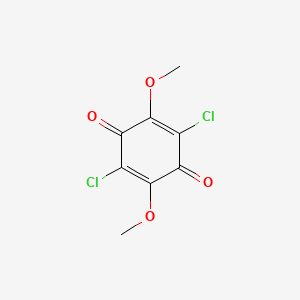
![10,13-dimethyl-17-(5-propan-2-ylhept-5-en-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1210213.png)
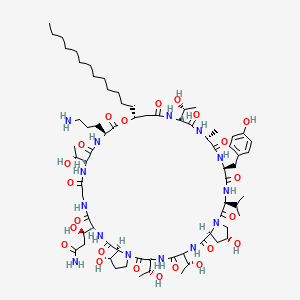
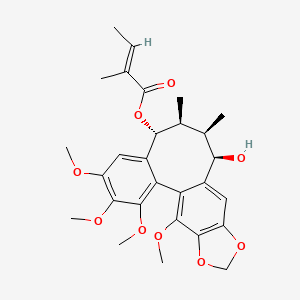
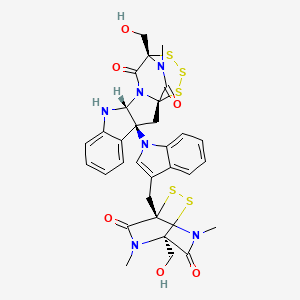
![1-Benzo[1,3]dioxol-5-yl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid](/img/structure/B1210220.png)